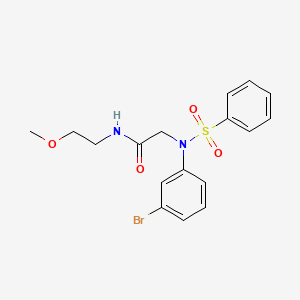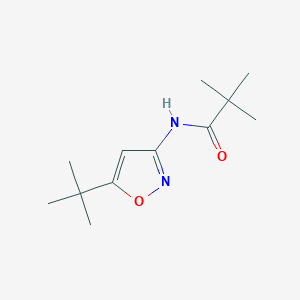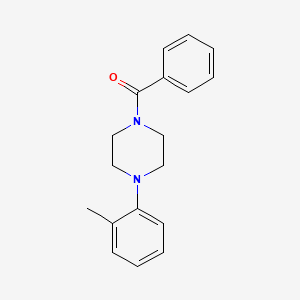![molecular formula C23H19FN2O3 B5217798 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, also known as FPB, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the benzoxazole family and has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). Activation of PKA and CREB has been shown to have various physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been shown to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have low toxicity in animal studies, which makes it a promising therapeutic agent. However, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. One area of interest is its potential as an anticonvulsant. Additionally, further research is needed to understand the mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide and its effects on various physiological systems. Finally, there is a need for more studies to investigate the efficacy and safety of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide as a therapeutic agent in humans.
Conclusion:
In conclusion, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is a promising chemical compound that has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising therapeutic agent. Further research is needed to fully understand the mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide and its effects on various physiological systems.
Méthodes De Synthèse
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can be synthesized using a multi-step process, which involves the condensation reaction of 3-fluorophenyl-2-aminophenol and 3-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to obtain N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide.
Applications De Recherche Scientifique
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been studied for its anti-tumor, anti-inflammatory, and analgesic properties. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been studied for its neuroprotective effects in Alzheimer's disease and its potential as an anticonvulsant.
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c1-2-11-28-19-8-4-5-15(13-19)22(27)25-18-9-10-21-20(14-18)26-23(29-21)16-6-3-7-17(24)12-16/h3-10,12-14H,2,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFIWBLBDUDETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
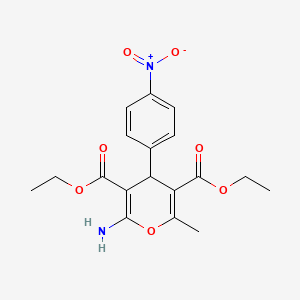
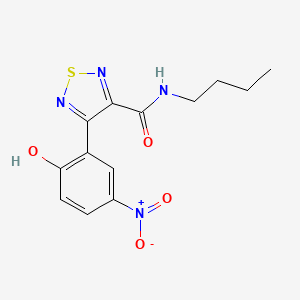
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
